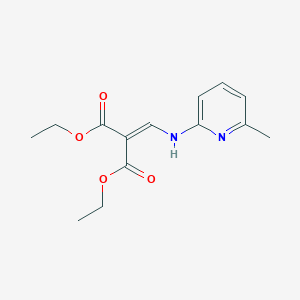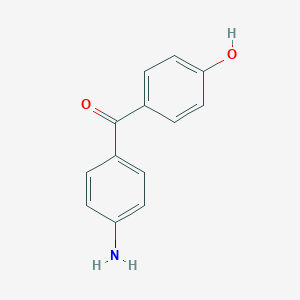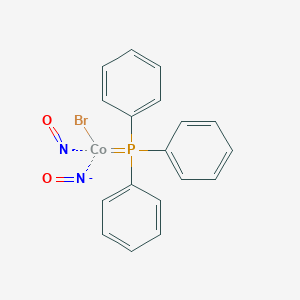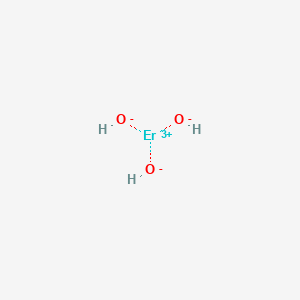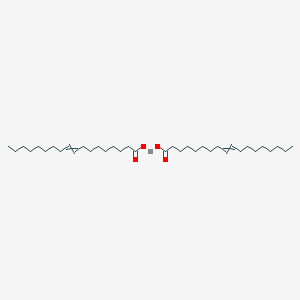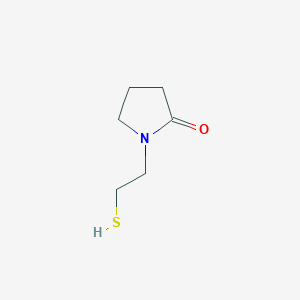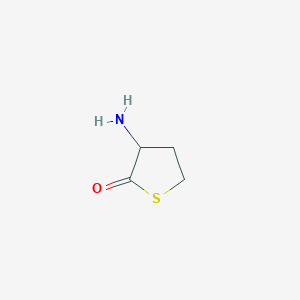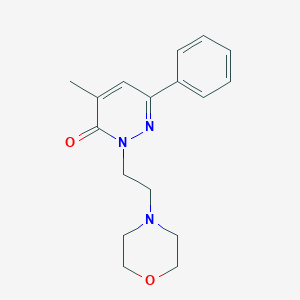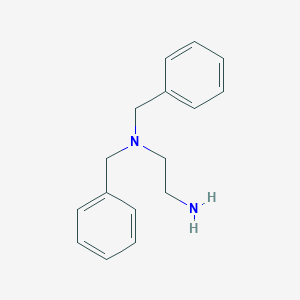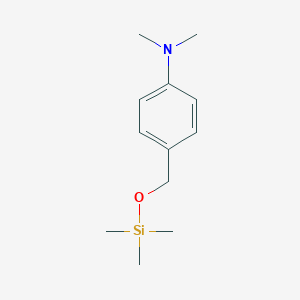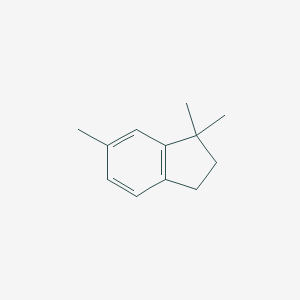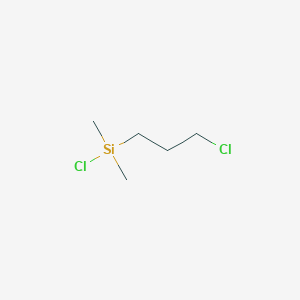
Chloro(3-chloropropyl)dimethylsilane
Overview
Description
Chloro(3-chloropropyl)dimethylsilane: is an organosilicon compound with the molecular formula C5H12Cl2Si. It is a colorless to light yellow liquid that is used as an intermediate in the synthesis of various organosilicon compounds. This compound is known for its reactivity with moisture and protic solvents, making it a valuable reagent in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(3-chloropropyl)dimethylsilane can be synthesized through the reaction of 3-chloropropylchloromethane with dimethylchlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The reaction can be represented as follows:
3-chloropropylchloromethane+dimethylchlorosilane→this compound
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Chloro(3-chloropropyl)dimethylsilane can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound reacts rapidly with water, leading to the formation of silanols and hydrochloric acid.
Polymerization: It can be used as a monomer in the polymerization process to form organosilicon polymers.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane
Catalysts: Lewis acids or bases to facilitate the substitution reactions
Major Products Formed:
Silanols: Formed through hydrolysis
Organosilicon Polymers: Formed through polymerization reactions
Scientific Research Applications
Chloro(3-chloropropyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organosilicon compounds and as a building block for more complex molecules.
Biology: Employed in the modification of biomolecules to introduce silicon-containing functional groups.
Medicine: Utilized in the development of radiolabeled compounds for positron emission tomography (PET) imaging.
Industry: Applied in the production of silicone-based materials, such as sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Chloro(3-chloropropyl)dimethylsilane involves its reactivity with nucleophiles and its ability to form stable silicon-carbon bonds. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved include the interaction with various nucleophiles and the formation of silicon-containing functional groups .
Comparison with Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- Dichloro(3-chloropropyl)methylsilane
- (3-Chloropropyl)triethoxysilane
Comparison:
- (3-Chloropropyl)trimethoxysilane: Contains three methoxy groups instead of two methyl groups and one chlorine atom, making it more reactive towards hydrolysis.
- Dichloro(3-chloropropyl)methylsilane: Has two chlorine atoms, which increases its reactivity compared to Chloro(3-chloropropyl)dimethylsilane.
- (3-Chloropropyl)triethoxysilane: Contains three ethoxy groups, making it more suitable for applications requiring slower hydrolysis rates .
This compound stands out due to its balanced reactivity and stability, making it a versatile reagent in various chemical processes.
Properties
IUPAC Name |
chloro-(3-chloropropyl)-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12Cl2Si/c1-8(2,7)5-3-4-6/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLJNLUARMMMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065138 | |
| Record name | Silane, chloro(3-chloropropyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10605-40-0 | |
| Record name | Chloro(3-chloropropyl)dimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10605-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chloro(3-chloropropyl)dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010605400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chloro(3-chloropropyl)dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chloro(3-chloropropyl)dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro(3-chloropropyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-CHLOROPROPYL)DIMETHYLCHLOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT64JR6F9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of Chloro(3-chloropropyl)dimethylsilane in polymer synthesis?
A1: this compound serves as a key building block in synthesizing silicone-based polymers. For instance:
- Block Copolymer Synthesis: This compound acts as a heterobifunctional linking agent, enabling the creation of well-defined block copolymers through chemoselective stepwise coupling reactions . This methodology allows for the controlled synthesis of diblock, triblock, and even tetrablock copolymers, expanding the possibilities beyond traditional sequential monomer addition methods.
- Functionalized Polydimethylsiloxanes: The compound can be used to introduce reactive functional groups into polydimethylsiloxane (PDMS) chains. As demonstrated in one study , reacting this compound with a living PDMS chain, followed by modifications, yielded PDMS with pyridinium or ammonio terminal groups. These functionalized polymers exhibited enhanced transdermal penetration properties, highlighting their potential in drug delivery systems.
Q2: How does the structure of this compound contribute to its reactivity?
A2: The reactivity of this compound stems from its unique structure:
Q3: What safety precautions should be taken when handling this compound?
A3: this compound requires careful handling due to its potential hazards:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
